molecular formula C19H15ClN2O3S2 B2916340 Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate CAS No. 338959-64-1

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate

Cat. No.: B2916340
CAS No.: 338959-64-1
M. Wt: 418.91
InChI Key: QFGYMMFVFQNPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate is an organic compound featuring a complex structure. The key components in its makeup include a benzene ring, a thiazole moiety, and a chlorophenyl group, conferring it distinctive chemical properties suitable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step reaction process:

  • Thiazole Formation: : Starting with the construction of the thiazole ring using 4-chlorophenyl acetic acid and thiourea under acidic conditions.

  • Coupling Reaction: : This is followed by coupling the thiazole intermediate with an amine group via an amide bond formation reaction.

  • Thioether Formation: : The intermediate product undergoes a thioether formation with benzenecarboxylate methyl ester through a nucleophilic substitution reaction.

Industrial Production Methods: : Industrial-scale production might employ similar methods but often uses optimized reaction conditions, catalysts, and techniques like flow chemistry to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to produce sulfoxides or sulfones.

  • Reduction: : Reductive cleavage of the thioether bond.

  • Substitution: : Electrophilic aromatic substitution, especially on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Hydride donors such as lithium aluminum hydride.

  • Substitution: : Halogenating agents or nitro compounds.

Major Products

  • Oxidation: : Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate.

  • Reduction: : Simplified benzenecarboxylate derivatives.

Scientific Research Applications

In Chemistry: : Used as a building block in the synthesis of more complex organic molecules. In Biology : Potential probe for studying enzyme activities. In Medicine : Investigated for its pharmacological properties, particularly in oncology due to its ability to interact with specific cellular pathways. In Industry : Possible precursor in the manufacturing of specialty chemicals and materials.

Mechanism of Action

Mechanism: : The compound may act by inhibiting key enzymes within cellular pathways, particularly those related to cell growth and apoptosis. Its structure allows it to bind effectively to active sites on target molecules.

Molecular Targets and Pathways: : Targets could include kinases, reductases, or other enzymes pivotal to signal transduction or metabolic pathways.

Comparison with Similar Compounds

Unique Properties: : Its unique combination of a thiazole ring and a chlorophenyl group distinguishes it from similar compounds, potentially offering better stability and specificity in binding to biological targets.

List of Similar Compounds

  • Methyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl sulfanyl]benzenecarboxylate.

  • Methyl 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl sulfanyl]benzenecarboxylate.

Properties

IUPAC Name

methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c1-25-18(24)14-4-2-3-5-16(14)26-11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYMMFVFQNPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.